molecular formula C9H12BrNO B578161 3-Bromo-6-isopropoxy-2-methylpyridine CAS No. 1239611-34-7

3-Bromo-6-isopropoxy-2-methylpyridine

Cat. No.: B578161
CAS No.: 1239611-34-7
M. Wt: 230.105
InChI Key: GYOFZTOVTHSQLP-UHFFFAOYSA-N
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Description

3-Bromo-6-isopropoxy-2-methylpyridine is a chemical compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, an isopropoxy group at the sixth position, and a methyl group at the second position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-isopropoxy-2-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-isopropoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-isopropoxy-2-methylpyridine is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-6-isopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isopropoxy group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpyridine: Similar structure but lacks the isopropoxy group.

    2-Bromo-6-methylpyridine: Similar structure but lacks the isopropoxy group and has the bromine atom at a different position.

    3-Bromo-2-isopropoxy-5-methylpyridine: Similar structure but with different substitution patterns

Uniqueness

3-Bromo-6-isopropoxy-2-methylpyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropoxy group at the sixth position enhances its solubility and interaction with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-bromo-2-methyl-6-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOFZTOVTHSQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682481
Record name 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239611-34-7
Record name 3-Bromo-2-methyl-6-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239611-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 3-bromo-6-hydroxy-2-methylpyridine and isopropanol in analogy to Example 9c): colorless liquid.
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Synthesis routes and methods II

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